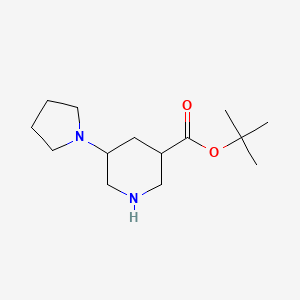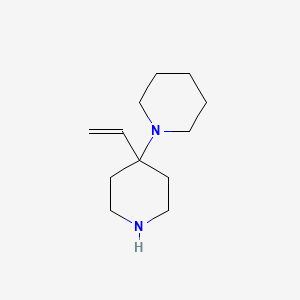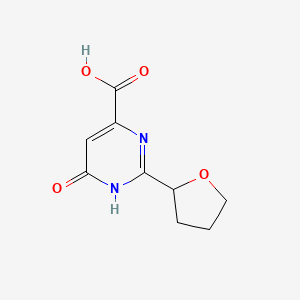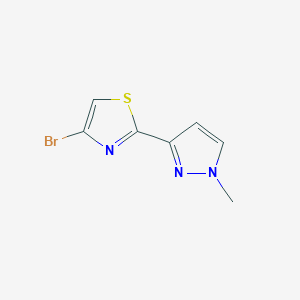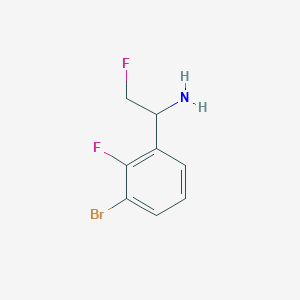![molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic compound characterized by a unique structural motif that includes a cyclopropyl group and a chloromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes with good efficiency . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides a direct and stereoselective route to bicyclo[3.1.0]hexane skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes are favored due to their efficiency and ability to produce large quantities of the compound with minimal by-products .
化学反应分析
Types of Reactions
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The strained ring system makes the compound a suitable candidate for cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .
科学研究应用
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Its strained ring system and reactivity make it useful in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but exhibit similar reactivity and applications in materials science.
Uniqueness
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is unique due to its specific combination of a cyclopropyl group and a chloromethyl substituent, which imparts distinct reactivity and potential for diverse applications in various fields .
属性
分子式 |
C10H15Cl |
|---|---|
分子量 |
170.68 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
InChI 键 |
YIQFYNFMYFABTP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CC3CC3C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


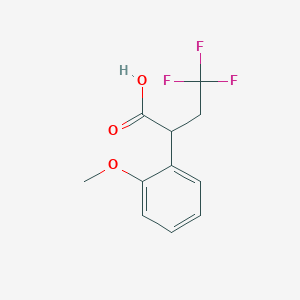


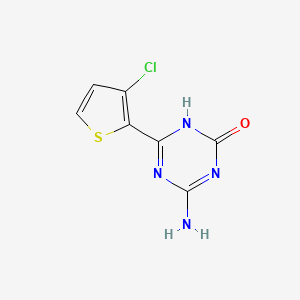
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
